

Sotuletinib Dihydrochloride: A Technical Overview of a Potent CSF1R Inhibitor

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Compound of Interest

Compound Name: *Sotuletinib dihydrochloride*

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Abstract

Sotuletinib, also known as BLZ945, is a potent and selective, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). As a dihydrochloride salt, it exhibits specific physicochemical and pharmacological properties that are crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for **Sotuletinib dihydrochloride**. All quantitative data are summarized in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

Sotuletinib dihydrochloride is the hydrochloride salt form of Sotuletinib. The presence of two hydrochloride moieties enhances the compound's solubility in aqueous solutions, a critical factor for pharmaceutical formulation and bioavailability.

Table 1: Chemical and Physicochemical Properties of Sotuletinib and its Dihydrochloride Salt

Property	Value	Source
Chemical Name	4-({2-[(1R,2R)-2-hydroxycyclohexyl]amino}-1,3-benzothiazol-6-yl)oxy)-N-methylpyridine-2-carboxamide dihydrochloride	[1]
Synonyms	BLZ945 dihydrochloride	[2]
Molecular Formula	C ₂₀ H ₂₄ Cl ₂ N ₄ O ₃ S	[3]
Molecular Weight	471.4 g/mol	[3]
Appearance	Solid	[3]
Purity	>98%	[3]
Solubility (Sotuletinib Base)	DMSO: 80 mg/mL (200.76 mM) Ethanol: 2 mg/mL Water: Insoluble	[4]
Solubility (Sotuletinib Dihydrochloride)	H ₂ O: 100 mg/mL (229.92 mM) (with sonication) DMSO: 100 mg/mL (229.92 mM) (with sonication)	[5]

Pharmacological Properties

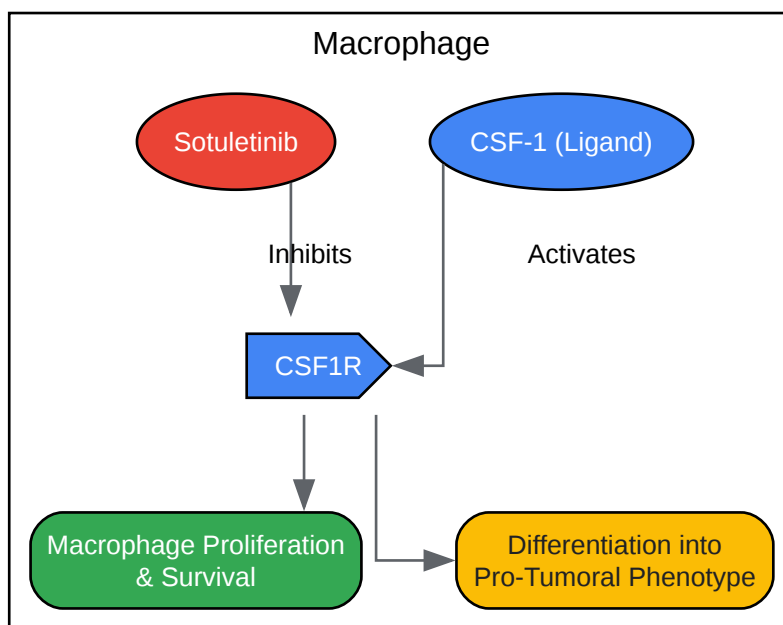
Sotuletinib is a highly potent inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. Its high selectivity for CSF1R over other related kinases underscores its targeted mechanism of action.

Table 2: In Vitro Biological Activity of Sotuletinib

Parameter	Target/Cell Line	Value	Source
IC ₅₀	CSF1R	1 nM	[2]
IC ₅₀	c-Kit	3.2 μM	
IC ₅₀	PDGFRβ	4.8 μM	
IC ₅₀	Flt3	9.1 μM	
EC ₅₀	CSF-1-dependent proliferation in bone marrow-derived macrophages (BMDMs)	67 nM	[6]

Mechanism of Action

Sotuletinib exerts its therapeutic effects by inhibiting the CSF1R signaling pathway. This pathway is a key regulator of macrophage function. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response. By inhibiting CSF1R, Sotuletinib can deplete these pro-tumorigenic macrophages, thereby reactivating the immune system to attack cancer cells.[7]



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Sotuletinib inhibits CSF1R, blocking macrophage proliferation and differentiation.

Experimental Protocols

The following are representative protocols for assessing the activity of Sotuletinib.

CSF1R Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of Sotuletinib against CSF1R using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

- Recombinant human CSF1R enzyme
- ATP
- Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
- Assay buffer (e.g., 50 mM HEPES pH 7.1, 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, 0.1 mM Na₃VO₄)

- **Sotuletinib dihydrochloride** stock solution (in DMSO)
- EDTA solution
- HTRF detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)
- 384-well low-volume plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of **Sotuletinib dihydrochloride** in the assay buffer. The final DMSO concentration should be kept constant (e.g., 0.5%).
- Add the diluted Sotuletinib or vehicle (DMSO) to the wells of a 384-well plate.
- Add the peptide substrate and ATP to the wells.
- Initiate the kinase reaction by adding the recombinant CSF1R enzyme.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA solution.
- Add the HTRF detection reagents.
- Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the Sotuletinib concentration to determine the IC₅₀ value.



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Workflow for the CSF1R kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of Sotuletinib on the proliferation of bone marrow-derived macrophages (BMDMs).

Materials:

- Bone marrow-derived macrophages (BMDMs)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
- Recombinant murine CSF-1
- **Sotuletinib dihydrochloride** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Multi-channel pipette
- Plate reader

Procedure:

- Seed BMDMs in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
- The following day, replace the medium with fresh medium containing a final concentration of 10 ng/mL recombinant murine CSF-1.
- Prepare serial dilutions of **Sotuletinib dihydrochloride** in the culture medium.

- Add the diluted Sotuletinib or vehicle (DMSO) to the wells. A typical concentration range would be from 6.7 nM to 6700 nM.[4]
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
- Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.



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Workflow for the cell proliferation (MTT) assay.

Clinical Development

Sotuletinib has been investigated in clinical trials for various indications, including solid tumors and amyotrophic lateral sclerosis (ALS).[8] Notably, a Phase II trial in ALS was terminated based on an assessment of the potential benefit-risk from available data. Phase I/II trials in solid tumors have also been conducted.[9]

Conclusion

Sotuletinib dihydrochloride is a well-characterized, potent, and selective inhibitor of CSF1R with demonstrated activity in preclinical models. Its ability to modulate the tumor microenvironment by targeting macrophages makes it an interesting compound for oncological research. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its clinical utility is ongoing.

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